molecular formula C16H12N2O B7636006 N-isoquinolin-5-ylbenzamide

N-isoquinolin-5-ylbenzamide

Cat. No. B7636006
M. Wt: 248.28 g/mol
InChI Key: KMWYZNCEVAIHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isoquinolin-5-ylbenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoquinoline family and has been shown to have a range of interesting properties that make it useful in various fields of study. In

Scientific Research Applications

N-isoquinolin-5-ylbenzamide has been found to have a range of potential applications in scientific research. One area where it has been studied is in the field of cancer research. Studies have shown that N-isoquinolin-5-ylbenzamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylbenzamide is not fully understood. However, it is thought to work by inhibiting certain enzymes that are involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-isoquinolin-5-ylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-isoquinolin-5-ylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, which makes it easy to handle and store. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on N-isoquinolin-5-ylbenzamide. One area that could be explored further is its potential as a therapeutic agent for Alzheimer's and Parkinson's diseases. Another area that could be explored is its potential as a tool for studying cellular signaling pathways. Additionally, further research could be done to elucidate its mechanism of action and to identify other potential applications for this compound.
Conclusion:
N-isoquinolin-5-ylbenzamide is a chemical compound that has a range of potential applications in scientific research. Its anti-cancer properties, antioxidant properties, and potential therapeutic applications make it a promising area of study. Further research is needed to fully understand its mechanism of action and to identify other potential applications for this compound.

Synthesis Methods

The synthesis of N-isoquinolin-5-ylbenzamide involves the reaction of 5-aminoisoquinoline with benzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting compound is then purified using column chromatography to obtain the final product.

properties

IUPAC Name

N-isoquinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-15-8-4-7-13-11-17-10-9-14(13)15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWYZNCEVAIHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isoquinolin-5-ylbenzamide

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